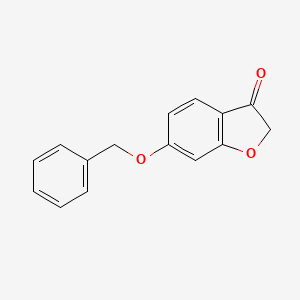

3(2H)-Benzofuranone, 6-(phenylmethoxy)-

Vue d'ensemble

Description

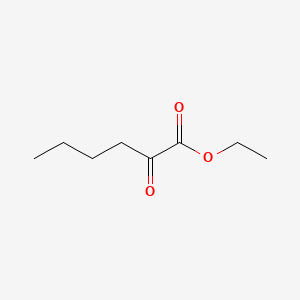

3(2H)-Benzofuranone, 6-(phenylmethoxy)-, is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds are characterized by a 2H-benzofuran skeleton and are of interest due to their diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of benzofuran-3(2H)-one scaffolds has been achieved through various methods. One innovative approach involves a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran motifs with a quaternary center and a C3 carbonyl group . Another method utilizes known techniques for synthesizing 2,6-disubstituted-3(2H)-benzofuranone derivatives, where the reaction conditions influence whether degradation products or oxidation products are formed . Additionally, a novel method starting from 4-chloro salicylic acid has been used to synthesize 2-Bromo-6-chloro-3(2H)-benzofuranone, an intermediate for pesticides, through a series of reactions including esterification, etherification, hydrolysis, cyclization, and bromination .

Molecular Structure Analysis

The molecular structure of 3(2H)-benzofuranone derivatives is confirmed through various spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 2-Bromo-6-chloro-3(2H)-benzofuranone was established using MS and 1H NMR . These techniques are crucial for verifying the successful synthesis and purity of the compounds.

Chemical Reactions Analysis

Benzofuranone derivatives can undergo a range of chemical reactions to form various functionalized scaffolds. For example, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction involving the Friedländer condensation reaction . Another study reported the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which were obtained through a four-step reaction sequence and evaluated for antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuranone derivatives are influenced by their molecular structure and the substituents attached to the benzofuranone core. These properties are essential for understanding the compound's behavior in biological systems and its potential applications. For instance, the introduction of fluorine to the benzofuranone structure generally elevated the cytotoxic activity of the compounds against human oral tumor cell lines, while other functional groups such as chlorine and methoxy did not have the same effect .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study highlights the discovery of a one-step method for synthesizing 2(3H)-benzofuranones, which display a wide spectrum of biological activities such as analgesic, hypnotic, and anti-inflammatory properties (Babu et al., 2007).

Intermediate in Pesticides

- 2-Bromo-6-chloro-3(2H)-benzofuranone, a related compound, is identified as an intermediate in pesticides with a condensed heterocyclic structure (P. Xiaojun, 2005).

Synthesis Variations

- Research on 2,6-disubstituted-3(2H)-benzofuranone derivatives has shown that reaction conditions can lead to degradation products or products of oxidation (Bokotey et al., 2002).

Cytotoxic Activity

- A study on newly-synthesized 2-aminomethylene-3(2H)-benzofuranone compounds found significant variability in drug sensitivity among oral tumor cell lines, suggesting tumor-specific cytotoxic action (Terasawa et al., 2001).

Wittig Reaction

- Benzofuran-3(2H)-ones have been shown to undergo Wittig reactions efficiently, providing a synthesis method for functionally substituted benzofurans (Chan et al., 1975).

Enantioselective Synthesis

- Enantioselective synthesis of certain benzofuranone derivatives has been carried out using enzyme-mediated hydrolysis reactions (Caliskan & Ay, 2018).

Crystal Structure Analysis

- Physical and chemical characterization of bioactive metabolites like 2R-(−)-6-Hydroxytremetone from Xenophyllum poposum has been conducted, including crystal structure determination (Romano et al., 2008).

Reduction Reactions

- The reduction of various 2-benzylidene-3(2H)-benzofuranones with lithium aluminium hydride-aluminium chloride has been studied, yielding corresponding 2-benzylbenzofurans (Kurosawa & Morita, 1981).

Phytochemical Investigations

- Phytochemical investigations have led to the isolation of new compounds from plants like Anaphalis lactea, including benzofuranone derivatives with potential pharmacological properties (Ren et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

6-phenylmethoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14-10-18-15-8-12(6-7-13(14)15)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHOIWIKUDSVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442809 | |

| Record name | 3(2H)-Benzofuranone, 6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(2H)-Benzofuranone, 6-(phenylmethoxy)- | |

CAS RN |

139149-21-6 | |

| Record name | 3(2H)-Benzofuranone, 6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)